1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that features a cyclopropane ring, a piperidine ring, and a 1,2,3-triazole moiety
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s worth noting that compounds with a 1,2,4-triazole ring system can bind to various targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole ring system have been reported to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of similar compounds .
Action Environment
The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimizations for scale-up. This could include the use of continuous flow reactors to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions on the piperidine ring can introduce various functional groups .
Scientific Research Applications
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring and is studied for its anticancer properties.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds are known for their cytotoxic activity and potential as anticancer agents.
Uniqueness
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both a cyclopropane ring and a piperidine ring, which can confer distinct chemical and biological properties. The combination of these structural features with the triazole ring enhances its potential for diverse applications .
Properties
IUPAC Name |
cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-6-3-10(4-7-14)15-8-5-12-13-15/h5,8-10H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNFGCRKJVYHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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